Butyrylglycine (N-butanoylglycine) is a highly stable, solid acylglycine formed by the conjugation of butyric acid with glycine. In clinical and analytical chemistry, it serves as a critical primary biomarker for short-chain acyl-CoA dehydrogenase deficiency (SCADD)[2]. Unlike volatile short-chain fatty acids, this conjugated amide offers superior gravimetric stability and predictable electrospray ionization (ESI) behavior, making it an indispensable reference standard for targeted LC-MS/MS metabolomic panels, newborn screening (NBS) workflows, and gut microbiome metabolic profiling [1].
Substituting Butyrylglycine with its unconjugated precursor (butyric acid) or its structural isomer (isobutyrylglycine) critically compromises analytical accuracy. Butyric acid lacks the glycine moiety required for specific MS/MS fragmentation and suffers from high volatility, preventing accurate standard quantification without specialized handling [2]. Furthermore, generic 'acylglycine' class standards cannot resolve the isobaric interference between straight-chain SCADD markers and branched-chain IBDD markers. Procurement of the exact Butyrylglycine standard is mandatory to establish definitive chromatographic retention times and avoid false-positive diagnostic reporting in multiplexed assays [1].
In targeted metabolomics, Butyrylglycine and Isobutyrylglycine share an identical precursor mass ([M-H]- at m/z 144) and primary product ions. Accurate identification relies entirely on chromatographic separation. On standard reversed-phase columns, Butyrylglycine exhibits a distinct retention time (e.g., 1.97 minutes) compared to Isobutyrylglycine (e.g., 1.79 minutes) under optimized gradient conditions [1]. Using the exact Butyrylglycine standard is required to calibrate the retention time window and prevent misdiagnosis of short-chain fatty acid oxidation disorders.
| Evidence Dimension | LC-MS/MS Retention Time (RP-IEX / C18) |
| Target Compound Data | Butyrylglycine (~1.97 min) |
| Comparator Or Baseline | Isobutyrylglycine (~1.79 min) |
| Quantified Difference | ~0.18 minute baseline resolution |
| Conditions | Reversed-phase LC-MS/MS in negative ion mode |
Procurement of the exact isomer standard is the only way to establish retention time calibration, preventing false-positive overlap in high-throughput newborn screening.
Unconjugated short-chain fatty acids like butyric acid are highly volatile liquids with strong, offensive odors, complicating precise gravimetric weighing for standard curve preparation. In contrast, the conjugation with glycine in Butyrylglycine yields a stable, crystalline solid at room temperature [1]. This structural modification eliminates evaporative losses during stock solution preparation, ensuring that the molarity of the reference standard remains quantitatively accurate over repeated freeze-thaw cycles and long-term storage.
| Evidence Dimension | Physical state and volatility |
| Target Compound Data | Stable solid, negligible vapor pressure at 25°C |
| Comparator Or Baseline | Butyric acid (volatile liquid, BP 163°C, high vapor pressure) |
| Quantified Difference | Elimination of evaporative mass loss during weighing |
| Conditions | Ambient laboratory handling and standard stock preparation |
Using the solid acylglycine derivative ensures high-precision gravimetric calibration, which is impossible to achieve with volatile liquid precursors without specialized handling.
Short-chain fatty acids (SCFAs) exhibit poor ionization efficiency in negative electrospray ionization (ESI-) and often require time-consuming pre-column derivatization (e.g., with 3-nitrophenylhydrazine) for sensitive detection. Butyrylglycine, possessing a secondary amide and a free carboxylic acid, ionizes efficiently to yield a stable [M-H]- precursor at m/z 144[1]. Upon collision-induced dissociation, it reliably produces a high-abundance product ion (corresponding to the glycine fragment), allowing for direct, highly sensitive Multiple Reaction Monitoring (MRM) without any chemical derivatization steps.
| Evidence Dimension | MS/MS Workflow Requirements |
| Target Compound Data | Direct MRM detection in negative mode |
| Comparator Or Baseline | Butyric acid (requires pre-column derivatization for comparable sensitivity) |
| Quantified Difference | Elimination of 1-2 hour derivatization workflow |
| Conditions | ESI- LC-MS/MS analysis of biological fluids |
Bypassing derivatization streamlines high-throughput clinical laboratory workflows, saving reagent costs and reducing sample preparation time.
Because Butyrylglycine is the definitive biomarker for short-chain acyl-CoA dehydrogenase deficiency (SCADD), it is procured as a primary calibration standard for flow injection analysis (FIA-MS/MS) and LC-MS/MS NBS panels. Its use ensures accurate quantification of acylglycine accumulation in dried blood spots and urine[1].
Gut microbiota produce large quantities of butyric acid, which the host liver subsequently conjugates with glycine. Procuring Butyrylglycine allows metabolomics researchers to accurately track the host's metabolic processing of microbially derived short-chain fatty acids, providing a more stable analytical target than volatile free butyrate [2].
Due to its excellent ionization efficiency and predictable fragmentation, Butyrylglycine is utilized by assay developers to optimize reversed-phase chromatography gradients. It serves as a benchmark compound for validating the separation of isobaric acylglycines (such as isobutyrylglycine) in clinical diagnostic kits.